molecular formula C18H15ClN4O2 B15281736 N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15281736
M. Wt: 354.8 g/mol
InChI Key: JCISGDZSLNXBSI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the triazole ring with the acetylphenyl and chlorophenyl groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide
  • N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c1-11(24)13-5-3-7-15(9-13)21-18(25)17-20-12(2)23(22-17)16-8-4-6-14(19)10-16/h3-10H,1-2H3,(H,21,25)

InChI Key

JCISGDZSLNXBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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